molecular formula C24H34N2O2 B072769 Euprocin CAS No. 1301-42-4

Euprocin

Cat. No. B072769
CAS RN: 1301-42-4
M. Wt: 382.5 g/mol
InChI Key: CAFOIGUDKPQBIO-BYIOMEFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Euprocin is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. It is a synthetic compound that is produced through a multistep synthesis process.

Scientific Research Applications

Euprocin has potential applications in various scientific fields such as medicine, agriculture, and environmental science. In medicine, Euprocin has been shown to have anti-tumor and anti-inflammatory properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, Euprocin has been shown to have insecticidal properties and has been studied for its potential use in pest control. In environmental science, Euprocin has been studied for its potential use in water treatment and pollution control.

Mechanism Of Action

The mechanism of action of Euprocin is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. Euprocin has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle contraction and memory.

Biochemical And Physiological Effects

Euprocin has been shown to have various biochemical and physiological effects. In vitro studies have shown that Euprocin inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. In addition, Euprocin has been shown to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

Euprocin has various advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be produced in large quantities and is readily available for research purposes. Another advantage is that it has been shown to have various biological activities, which makes it a promising candidate for further research. However, one limitation is that the mechanism of action of Euprocin is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that Euprocin is a relatively new compound, which means that there is limited information available on its toxicity and safety.

Future Directions

There are various future directions for research on Euprocin. One direction is to further study its mechanism of action and its effects on various biological processes. Another direction is to study its potential use in treating various diseases such as cancer, inflammation, and neurodegenerative diseases. In addition, there is a need for further research on the toxicity and safety of Euprocin, especially in vivo studies. Finally, there is a need for research on the potential use of Euprocin in agriculture and environmental science, especially in the development of insecticides and pollution control agents.

Synthesis Methods

Euprocin is synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,4-dimethylphenol with ethylene oxide to produce 2-(2,4-dimethylphenoxy)ethanol. The second step involves the reaction of 2-(2,4-dimethylphenoxy)ethanol with thionyl chloride to produce 2-(2,4-dimethylphenoxy)ethyl chloride. The final step involves the reaction of 2-(2,4-dimethylphenoxy)ethyl chloride with 1,1-dimethylhydrazine to produce Euprocin.

properties

CAS RN

1301-42-4

Product Name

Euprocin

Molecular Formula

C24H34N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(3-methylbutoxy)quinolin-4-yl]methanol

InChI

InChI=1S/C24H34N2O2/c1-4-17-15-26-11-8-18(17)13-23(26)24(27)20-7-10-25-22-6-5-19(14-21(20)22)28-12-9-16(2)3/h5-7,10,14,16-18,23-24,27H,4,8-9,11-13,15H2,1-3H3/t17-,18-,23-,24+/m0/s1

InChI Key

CAFOIGUDKPQBIO-BYIOMEFUSA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O

SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O

Origin of Product

United States

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